molecular formula C32H42N2O2 B6291189 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one CAS No. 2622208-60-8

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one

Cat. No.: B6291189
CAS No.: 2622208-60-8
M. Wt: 486.7 g/mol
InChI Key: JNWKRYNKILKNBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorescence Marker NR 2, also known as a cell endocytosis-activated fluorescence (CEAF) probe, primarily targets cell lysosomes . The CEAF probe is selectively activated and retained in lysosomes through cell endocytosis .

Mode of Action

The CEAF probe consists of a hydrophilic polymer unit and an acid pH-sensitive small-molecule fluorescent moiety that operates in the “tissue-transparent” second near-infrared (NIR-II) window . The probe stably presents in the form of quenched nanoaggregates in water and blood . The activation of the probe is driven by a synergetic mechanism of disaggregation and protonation . This means that the probe can be selectively activated and retained in lysosomes through cell endocytosis .

Biochemical Pathways

The mechanism of action for CEAF probes is based on the disaggregation and protonation of probe aggregates in targeting cell lysosomes . This eliminates the fluorescence background generated in blood circulation and thus significantly enhances in vivo imaging sensitivity and contrast .

Pharmacokinetics

An ideal NIR-II fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

The CEAF probe yields highly specific signals with target-to-background ratios over 15 and prolonged observation time up to 35 hours . This enables positive implications for surgical, diagnostic, and fundamental biomedical studies . In addition, “no-wash” cell imaging results showed that cells incubated with CEAF-RGD exhibited 3.4- to 5.6-fold higher fluorescence than the cells of the other two groups .

Action Environment

Fluorescent proteins (FPs) are a group of proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . Among FPs, the initially reported blue fluorescent protein (BFP) is closely related to green fluorescent protein (GFP) . The environment can influence the action, efficacy, and stability of the compound’s action .

Biochemical Analysis

Biochemical Properties

Fluorescence Marker NR 2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical and photochemical properties

Cellular Effects

Fluorescence Marker NR 2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Fluorescence Marker NR 2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Fluorescence Marker NR 2 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Fluorescence Marker NR 2 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Fluorescence Marker NR 2 is involved in various metabolic pathways, including interactions with certain enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

Fluorescence Marker NR 2 is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of Fluorescence Marker NR 2 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. One common method includes the reaction of 2-ethylhexylamine with benzo[a]phenoxazin-5-one under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenoxazines .

Scientific Research Applications

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which enhances its solubility and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as biological imaging and photoredox catalysis .

Properties

IUPAC Name

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O2/c1-5-9-13-23(7-3)21-34(22-24(8-4)14-10-6-2)25-17-18-28-30(19-25)36-31-20-29(35)26-15-11-12-16-27(26)32(31)33-28/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKRYNKILKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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